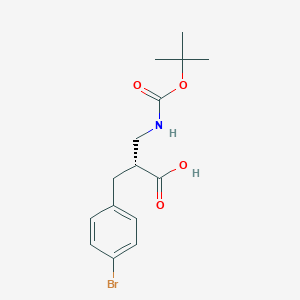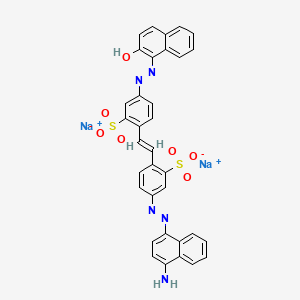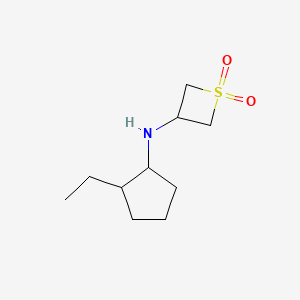
(R)-2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a bromobenzyl group, a tert-butoxycarbonyl (Boc) protected amine, and a propanoic acid moiety, making it a versatile intermediate in the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-amino-3-(4-bromobenzyl)propanoic acid and tert-butyl chloroformate.
Protection of the Amine Group: The amine group of ®-2-amino-3-(4-bromobenzyl)propanoic acid is protected using tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the Boc-protected amine.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired ®-2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, revealing the free amine group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyl and propanoic acid moieties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzyl derivatives, while deprotection reactions yield the free amine derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is used as an intermediate in the synthesis of complex organic molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its structural features allow it to mimic natural substrates, making it useful in biochemical assays.
Medicine
In medicinal chemistry, ®-2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is explored for its potential as a building block in the synthesis of pharmaceutical agents. Its derivatives may exhibit therapeutic properties such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of ®-2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets. The bromobenzyl group can engage in π-π interactions with aromatic residues in proteins, while the Boc-protected amine can form hydrogen bonds. These interactions facilitate the binding of the compound to its target, leading to the desired biological or chemical effect.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid: The enantiomer of the compound, differing in the configuration of the chiral center.
®-2-(4-Chlorobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid: A similar compound with a chlorine atom instead of bromine.
®-2-(4-Methylbenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid: A similar compound with a methyl group instead of bromine.
Uniqueness
®-2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties. The combination of the Boc-protected amine and the chiral center further enhances its versatility in synthetic and research applications.
Propiedades
Fórmula molecular |
C15H20BrNO4 |
|---|---|
Peso molecular |
358.23 g/mol |
Nombre IUPAC |
(2R)-2-[(4-bromophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)8-10-4-6-12(16)7-5-10/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 |
Clave InChI |
RWFDAYQTXHFBKT-LLVKDONJSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC[C@@H](CC1=CC=C(C=C1)Br)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(Benzyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide](/img/structure/B12947648.png)
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-6-methylheptanamide](/img/structure/B12947656.png)




![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanenitrile](/img/structure/B12947699.png)







